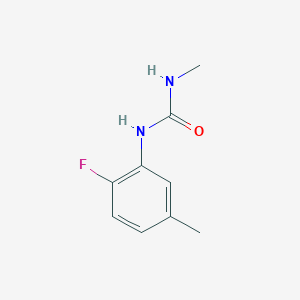
1-(2-Fluoro-5-methylphenyl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Fluoro-5-methylphenyl)-3-methylurea” is a chemical compound. Its structure and properties can be inferred from related compounds. For instance, 2-Fluoro-5-methylphenyl isocyanate is a compound used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. The molecular formula of 2-Fluoro-5-methylphenyl isocyanate, a related compound, is CHFNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 2-Fluoro-5-methoxyphenylboronic acid is a solid with a molecular weight of 169.95 g/mol .
科学的研究の応用
Structural and Spectroscopic Analysis
- Crystal Structures and Vibrational Properties : Studies on derivatives of phenylthiourea, including those with fluorine substitutions, have analyzed their crystal structures and vibrational properties. The fluorine substitution impacts the vibrational properties and conformational space of these compounds, as determined by quantum chemical calculations and vibrational spectroscopy (Saeed, Erben, & Flörke, 2010).
- Spectroscopic and Single Crystal XRD Structure : Another study focused on the spectroscopic and structural characterization of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, highlighting its potential for developing new analgesic drugs based on its binding affinity values (Sheena Mary et al., 2016).
Reactivity and Application in Drug Development
- Reactivity with Urethanes and Allophanate Formation : The reaction between polyisocyanates and model aryl–alkyl diurethanes at high temperatures has been investigated, focusing on conditions that favor allophanate formation, a reaction relevant to polymer chemistry (Lapprand et al., 2005).
- Antimicrobial Activity of Thiourea Derivatives : Thiourea derivatives, including those with fluorine substitutions, have been synthesized and tested for their interaction with bacterial cells. These compounds show significant anti-pathogenic activity, especially against strains known for biofilm growth, demonstrating potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Herbicide Development and Environmental Applications
- Syntheses and Herbicidal Activities : Research on novel triazolinone derivatives, incorporating phenylurea and fluoro-substituted phenyl groups, has shown promising herbicidal activities. These studies contribute to the development of more effective herbicides for agricultural use (Luo et al., 2008).
Analytical Chemistry Applications
- Photoluminescence Property for Chromium(VI) Detection : The photoluminescence properties of thiourea derivatives have been utilized for detecting chromium(VI) ions, demonstrating the potential of these compounds in analytical and environmental chemistry (Sunil & Rao, 2015).
作用機序
Target of Action
The primary target of 1-(2-Fluoro-5-methylphenyl)-3-methylurea is the vascular endothelial growth factor (VEGF) receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation. By targeting the VEGF receptor, the compound can influence the growth and development of tumors .
Mode of Action
1-(2-Fluoro-5-methylphenyl)-3-methylurea acts as a kinase inhibitor, specifically inhibiting the VEGF receptor-based kinase . This inhibition prevents the formation of new blood vessels that supply the tumor with oxygen and nutrients, thereby suppressing tumor growth . It also inhibits key angiogenic signaling pathways, further hindering the development of the tumor .
Biochemical Pathways
The compound affects the VEGF and PDGF receptor families, inhibiting all members of these families . It exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases . The inhibition of these pathways leads to a decrease in tumor growth and proliferation.
Pharmacokinetics
It is known that the compound is administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research .
Result of Action
The result of the compound’s action is significant apoptosis in cells with FLT3 mutation in vitro and profound anti-leukemic effect in a mouse xenograft model . In vitro, the compound only shows minimal cytotoxic effect on aml cells with wild-type flt3 . The anti-leukemic effect of the compound is best evaluated in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluoro-5-methylphenyl)-3-methylurea. For instance, the compound may form a small amount of sediment under certain conditions . Additionally, safety data sheets indicate that the compound should be stored in a well-ventilated place and kept tightly closed . These factors can affect the compound’s stability and, consequently, its efficacy.
Safety and Hazards
特性
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6-3-4-7(10)8(5-6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCAKOKAHSWMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-methylphenyl)-3-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)
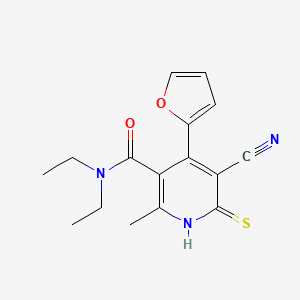
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)

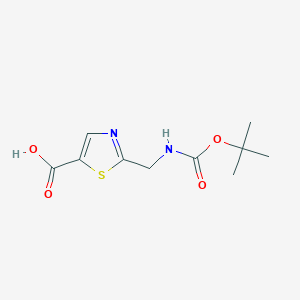
![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)
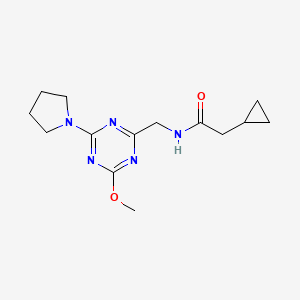
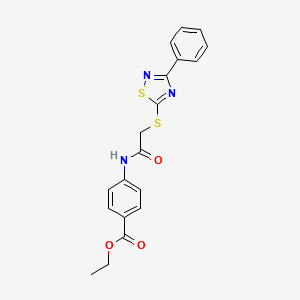
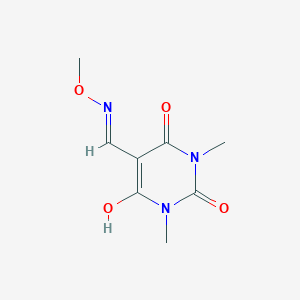
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996349.png)

![2-Chloro-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B2996353.png)